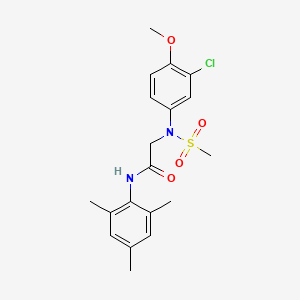
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Übersicht
Beschreibung
N-1-(2,6-diethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)glycinamide, also known as DPA-714, is a novel radioligand that has gained significant attention in the field of neuroimaging. This compound is a selective ligand for the translocator protein (TSPO), which is expressed in the mitochondria of glial cells in the brain. TSPO has been implicated in various neurodegenerative and neuropsychiatric disorders, making DPA-714 a promising tool for studying these conditions.
Wirkmechanismus
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide binds selectively to TSPO, which is expressed in the mitochondria of glial cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a crucial step in the synthesis of steroid hormones. TSPO expression is upregulated in response to various stimuli, including neuroinflammation and oxidative stress. This compound binding to TSPO can be visualized using positron emission tomography (PET), which allows for non-invasive imaging of TSPO expression in vivo.
Biochemical and physiological effects:
This compound binding to TSPO has been shown to modulate various biochemical and physiological processes in glial cells. For example, TSPO activation has been shown to increase mitochondrial respiration, promote cell survival, and modulate immune responses. This compound binding to TSPO can also modulate the release of various neurotransmitters, including glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. First, it is a highly selective ligand for TSPO, which allows for specific targeting of glial cells. Second, this compound has a high affinity for TSPO, which allows for sensitive detection of TSPO expression in vivo. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which limits its utility for longitudinal studies. Additionally, this compound binding to TSPO can be affected by various factors, including genetic polymorphisms and drug interactions.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and TSPO. One area of focus is the role of TSPO in neuroinflammation and neurodegeneration. Studies have shown that TSPO expression is upregulated in response to neuroinflammatory stimuli, and that TSPO activation can modulate neuroinflammation and promote neuroprotection. Another area of focus is the development of new TSPO ligands with improved properties, such as longer half-life and higher selectivity. These ligands could have important applications in both basic research and clinical settings. Finally, there is growing interest in using TSPO ligands for therapeutic purposes, such as targeting glial cells in neurodegenerative and neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been widely used in neuroimaging studies to investigate TSPO expression in various neurological and psychiatric disorders. For example, this compound has been used to study TSPO expression in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. These studies have provided valuable insights into the role of glial cells and neuroinflammation in these conditions.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-19-10-9-11-20(5-2)25(19)26-24(28)18-27(32(3,29)30)21-14-16-23(17-15-21)31-22-12-7-6-8-13-22/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXUHBPUYSSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3550210.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-methanesulfonamide](/img/structure/B3550217.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3550222.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3550228.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3550233.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B3550241.png)

![dimethyl 1-(4-methoxybenzyl)-4-[4-(methylthio)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3550252.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3550258.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3550261.png)

![3,7-diallyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3550299.png)
![4-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3550318.png)